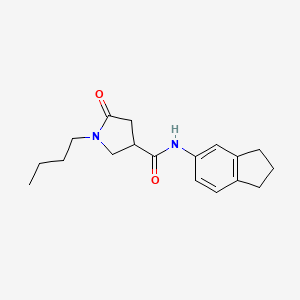![molecular formula C20H17FO5 B11158491 methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11158491.png)
methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives It is characterized by the presence of a fluorobenzyl group, a chromen-2-one core, and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxo-2H-chromen-3-yl acetic acid and 2-fluorobenzyl alcohol.
Esterification: The carboxylic acid group of 4-methyl-2-oxo-2H-chromen-3-yl acetic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Etherification: The hydroxyl group of 2-fluorobenzyl alcohol is reacted with the methyl ester in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the chromen-2-one core contributes to its biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- **6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- **3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
Methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to the specific positioning of the fluorobenzyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H17FO5 |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
methyl 2-[7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H17FO5/c1-12-15-8-7-14(25-11-13-5-3-4-6-17(13)21)9-18(15)26-20(23)16(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
Clé InChI |
YUYUHTRUJYQVFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11158418.png)
![4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11158426.png)
![N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11158438.png)
![9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11158446.png)
![1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline](/img/structure/B11158455.png)
![3-(acetylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11158457.png)

![8-methoxy-3-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11158463.png)
![8-chloro-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158464.png)
![N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11158469.png)
![4,7-dimethyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11158471.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158476.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11158477.png)

